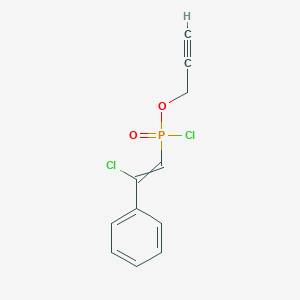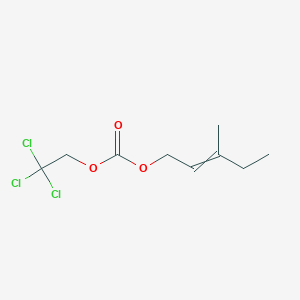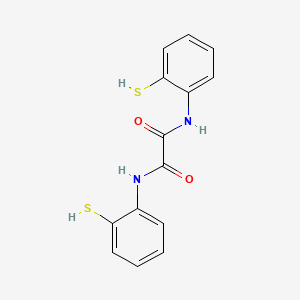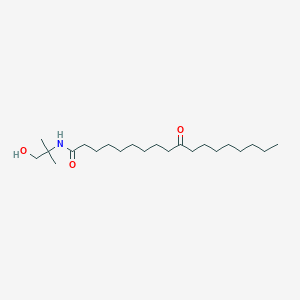
Silane, ethenylidenebis[ethenyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethenylidenebis[ethenyldimethyl-] is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, ethenylidenebis[ethenyldimethyl-] is particularly notable for its applications in various fields, including polymer chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silane, ethenylidenebis[ethenyldimethyl-] typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound, such as an alkene or alkyne, in the presence of a catalyst. This reaction can be carried out using various catalysts, including platinum, rhodium, and palladium complexes .
Industrial Production Methods
Industrial production of silane, ethenylidenebis[ethenyldimethyl-] often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, ethenylidenebis[ethenyldimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors, such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
Scientific Research Applications
Silane, ethenylidenebis[ethenyldimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants, as well as in the modification of surfaces to enhance their properties
Mechanism of Action
The mechanism of action of silane, ethenylidenebis[ethenyldimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound can interact with molecular targets through hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds. This reaction can be catalyzed by various metal complexes, leading to the formation of new silicon-carbon bonds .
Comparison with Similar Compounds
Silane, ethenylidenebis[ethenyldimethyl-] can be compared with other similar compounds, such as:
Silane (SiH4): A simple silane used as a precursor for silicon-based materials.
Vinylsilane: Contains a vinyl group attached to a silicon atom, used in polymer chemistry.
Phenylsilane: Contains a phenyl group attached to a silicon atom, used in organic synthesis
The uniqueness of silane, ethenylidenebis[ethenyldimethyl-] lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for the formation of stable bonds with both organic and inorganic substrates, making it a valuable compound in many fields .
Properties
CAS No. |
824985-54-8 |
|---|---|
Molecular Formula |
C10H20Si2 |
Molecular Weight |
196.44 g/mol |
IUPAC Name |
ethenyl-[1-[ethenyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h8-9H,1-3H2,4-7H3 |
InChI Key |
ATTHRJCZKSIRPT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C(=C)[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)


![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)






